molecular formula C16H18N2O2 B1341305 N-(3-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide CAS No. 953896-81-6

N-(3-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide

Cat. No. B1341305
CAS RN: 953896-81-6
M. Wt: 270.33 g/mol
InChI Key: XYQZLFYATJHQFB-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide, also known as 3A-DMPAA, is a small molecule that has a wide range of applications in scientific research. It is a versatile molecule that has been used in various areas from drug development to biochemistry and physiology. 3A-DMPAA has been used in a variety of laboratory experiments and has been studied for its potential therapeutic and pharmacological effects.

Scientific Research Applications

Advanced Oxidation Processes (AOPs)

Research on the degradation of acetaminophen (ACT), a compound structurally related to N-(3-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide, by advanced oxidation processes (AOPs) highlights the interest in environmental and pharmaceutical compounds' degradation. AOPs are used to treat recalcitrant compounds in water, leading to different degradation pathways and by-products. Understanding the degradation of similar compounds can inform environmental management and treatment strategies for pharmaceutical pollutants (Qutob et al., 2022).

Biological Effects of Derivatives

The biological effects of acetamide and its derivatives, including toxicological profiles and potential therapeutic uses, have been extensively reviewed. This information is crucial for understanding the pharmacological and toxicological implications of structurally related compounds, aiding in the development of safer and more effective therapeutic agents (Kennedy, 2001).

Synthetic Organic Chemistry

The development and application of N-acylation reagents in synthetic organic chemistry, including N-acetyl-N-(2-trifluoromethylphenyl) acetamide and related compounds, illustrate the role of specific chemical functionalities in synthesizing novel compounds. These insights are valuable for designing new drugs and materials with tailored properties (Kondo & Murakami, 2001).

Antioxidant and Therapeutic Uses

The chemistry and biological activities of N-acetylcysteine (NAC) provide an example of how derivatives of acetamide-like compounds are used therapeutically. NAC's roles in mucolysis, antidote for paracetamol overdose, and antioxidant properties offer a template for understanding how N-(3-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide might be applied in similar contexts, given its structural features that could influence biological activity (Samuni et al., 2013).

properties

IUPAC Name

N-(3-aminophenyl)-2-(3,5-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-6-12(2)8-15(7-11)20-10-16(19)18-14-5-3-4-13(17)9-14/h3-9H,10,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQZLFYATJHQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide

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